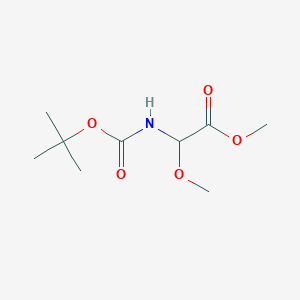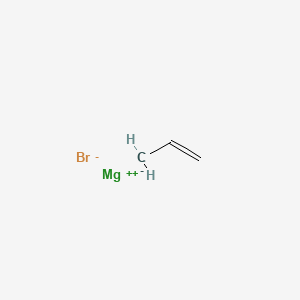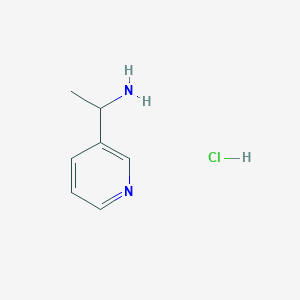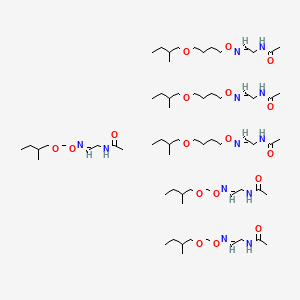
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione is an organic compound known for its unique structure and reactivity. It is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its ability to act as a versatile building block in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid as a catalyst . The reaction proceeds with high yield when acetic anhydride is added slowly to the mixture of acetone, malonic acid, and the acid catalyst .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be scaled up using similar reaction conditions. The key to successful industrial production is maintaining controlled addition rates and reaction temperatures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where functional groups can be replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione exerts its effects involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular targets and pathways include:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid, which is also a versatile building block in organic synthesis.
Dimethyl Malonate: Another similar compound, used in various synthetic applications.
Trifluoroacetic Anhydride: Shares the trifluoroacetyl group, used in similar chemical reactions.
Uniqueness
What sets 2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione apart is its trifluoroacetyl group, which imparts unique reactivity and stability, making it particularly useful in the synthesis of fluorinated organic compounds .
Eigenschaften
Molekularformel |
C8H7F3O5 |
|---|---|
Molekulargewicht |
240.13 g/mol |
IUPAC-Name |
2,2-dimethyl-5-(2,2,2-trifluoroacetyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C8H7F3O5/c1-7(2)15-5(13)3(6(14)16-7)4(12)8(9,10)11/h3H,1-2H3 |
InChI-Schlüssel |
YGMCPHVYVGNAKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[5-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one](/img/structure/B13387737.png)
![3-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B13387742.png)
![Heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B13387745.png)


![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B13387750.png)




![[14C]Warfarin](/img/structure/B13387797.png)


